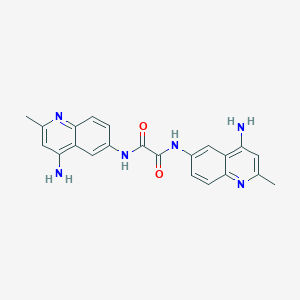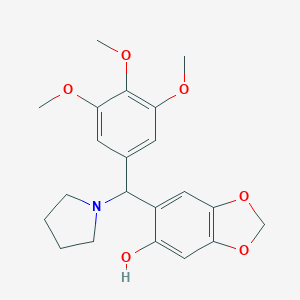
NSC-370284
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-370284 is a selective inhibitor of ten-eleven translocation 1 (TET1) and 5-hydroxymethylcytosine (5hmC). It has shown significant potential in the treatment of acute myeloid leukemia by targeting and suppressing the expression of TET1 .
Chemical Reactions Analysis
NSC-370284 undergoes various chemical reactions, primarily focusing on its inhibitory effects on TET1. It interacts with the STAT3/5 pathway, leading to the suppression of TET1 expression. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various cell lines for in vitro studies .
Scientific Research Applications
NSC-370284 has been extensively studied for its potential in treating acute myeloid leukemia. It selectively inhibits TET1 and 5-hydroxymethylcytosine, making it a valuable tool in cancer research. The compound has shown strong synergistic effects with standard chemotherapy, highlighting its potential as a therapeutic agent .
Mechanism of Action
NSC-370284 exerts its effects by directly targeting the STAT3/5 transcriptional activators of TET1. This leads to the repression of TET1 expression, which is crucial in the progression of acute myeloid leukemia. By inhibiting TET1, this compound effectively reduces the viability of leukemia cells .
Comparison with Similar Compounds
NSC-370284 is often compared with its structural analog UC-514321, which has shown even more potent therapeutic effects. Both compounds target the STAT3/5 pathway and exhibit strong synergistic effects with standard chemotherapy. Other similar compounds include NSC-311068, which also selectively suppresses TET1 transcription .
Properties
CAS No. |
116409-29-1 |
|---|---|
Molecular Formula |
C21H25NO6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3 |
InChI Key |
QCXGNLZKUHBIHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |
Appearance |
Solid powder |
Key on ui other cas no. |
116409-29-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-370284; NSC 370284; NSC370284 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


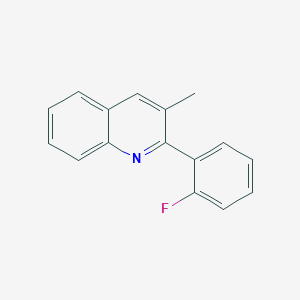
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
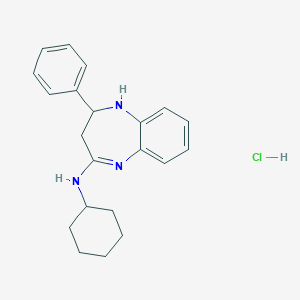
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)
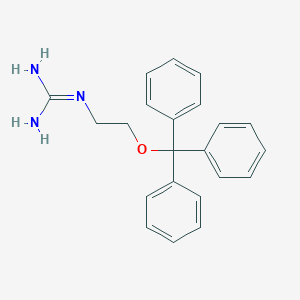
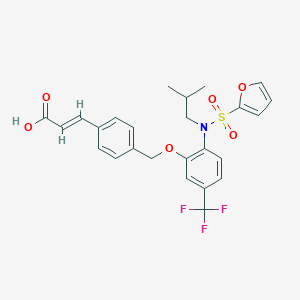
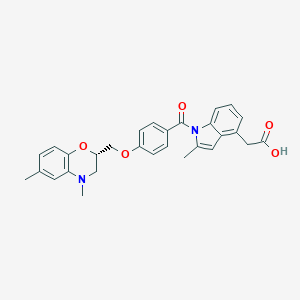
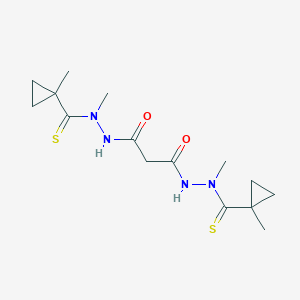
![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)
